MMV666810

Antimalarial Transmission Blocking Stage-Specificity

MMV666810 is the definitive chemical probe for malaria transmission-blocking research, offering a unique 3.3-fold selectivity for late-stage (IV-V) over early-stage gametocytes—a stage-bias not replicated by comparator MMV674850. Its potent dual activity (asexual IC50 5.94 nM) and chemogenomic links to CDPK1, CDPK5, and FIKK kinases make it indispensable for SAR campaigns targeting mature gametocyte biology. Avoid critical experimental errors by choosing the only validated late-stage-biased lead for your transmission studies.

Molecular Formula C23H21F3N4O2
Molecular Weight 442.4 g/mol
Cat. No. B15559329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV666810
Molecular FormulaC23H21F3N4O2
Molecular Weight442.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H21F3N4O2/c24-23(25,26)17-7-5-15(6-8-17)20-21(27)28-13-19(29-20)14-1-3-16(4-2-14)22(32)30-11-9-18(31)10-12-30/h1-8,13,18,31H,9-12H2,(H2,27,28)
InChIKeyFKDIWALLMXDOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV666810: A 2-Aminopyrazine Antimalarial Lead with Stage-Biased Gametocytocidal Activity


MMV666810 (CAS: 1450666-97-3) is a 2-aminopyrazine derivative that functions as an antimalarial lead compound. It is a structural analogue of the clinical candidate MMV390048 [1]. MMV666810 exhibits potent cross-lifecycle activity, effectively targeting both the asexual blood stages of Plasmodium falciparum and the transmissible gametocyte stages [1].

Why Generic Substitution of MMV666810 is Invalid: The Critical Role of Stage-Biased Parasite Clearance


In-class antimalarial compounds, including its close structural analogue MMV390048 and the pyrazolopyridine MMV674850, exhibit profoundly divergent effects on the distinct life-cycle stages of the malaria parasite, particularly the gametocytes responsible for transmission [1]. Substituting MMV666810 with another kinase-focused inhibitor would be a critical experimental error, as it would ignore the compound's unique, quantifiable stage-bias. For instance, while MMV666810 shows a strong preference for compromising late-stage gametocytes, the comparator MMV674850 demonstrates the exact opposite profile by preferentially targeting early-stage gametocytes [1]. Using an alternative would therefore produce a completely different, and likely misleading, outcome in transmission-blocking studies.

Quantitative Differentiation Guide for MMV666810 in Antimalarial Research


Gametocytocidal Stage-Bias: MMV666810 vs. MMV674850

MMV666810 exhibits a distinct and opposite stage-bias in its gametocytocidal activity compared to the related kinase inhibitor, MMV674850. The primary research publication explicitly states that MMV666810 is more active on late-stage gametocytes, while MMV674850 preferentially targets early-stage gametocytes [1]. This fundamental difference is supported by separate gene expression data (BioProject PRJNA702816) where the two compounds were directly compared in early vs. late-stage gametocyte treatments [2].

Antimalarial Transmission Blocking Stage-Specificity Gametocyte

Potency and Gametocyte Stage-Selectivity of MMV666810

MMV666810 demonstrates a quantifiable, 3.3-fold higher potency against late-stage gametocytes relative to early-stage gametocytes. This is supported by specific IC50 values: 179 nM (late-stage) compared to 603 nM (early-stage) in P. falciparum assays [1]. This stage-selectivity is a critical differentiator from compounds lacking this bias.

Antimalarial Potency Gametocytocidal IC50

Potent Activity Against Asexual Blood Stages of P. falciparum

MMV666810 is highly potent against the clinically relevant asexual blood stages of Plasmodium falciparum. Multiple sources report an IC50 value of 5.94 nM in in vitro assays [1][2]. This level of potency establishes its viability as an antimalarial lead and differentiates it from less active compounds within the same broad chemical space.

Antimalarial Asexual Blood Stage IC50 Potency

Mechanistic Differentiation via Chemogenomic Fingerprinting

Chemogenomic profiling reveals that MMV666810 exerts its late-stage gametocytocidal effect through a distinct transcriptional mechanism compared to the early-stage-acting compound MMV674850. While MMV674850's profile is associated with processes like erythrocyte remodeling common to both asexual and early-stage parasites, MMV666810's profile is distinct, with clustered gene sets primarily associated with late-stage gametocyte development, including Ca2+-dependent protein kinases (CDPK1 and 5) and FIKK serine/threonine kinases [1].

Chemogenomics Transcriptomics Mechanism of Action Kinase Inhibition

Optimal Research Applications for MMV666810 Based on Validated Differential Evidence


Transmission-Blocking Studies Targeting Late-Stage Gametocytes

MMV666810 is the validated compound of choice for any malaria research program focused on interrupting transmission by targeting mature gametocytes. Its 3.3-fold selectivity for late-stage (Stage IV-V) over early-stage (Stage II-III) gametocytes [1] makes it an ideal tool for evaluating late-stage specific interventions, a property that is not replicated by the early-stage-biased comparator MMV674850 [1].

Mechanistic Investigation of Late-Stage Gametocyte Biology

Procure MMV666810 to conduct focused investigations into the unique biology of late-stage P. falciparum gametocytes. Its distinct chemogenomic fingerprint, which is associated with the transcription of key kinases like CDPK1, CDPK5, and FIKK [1], provides a powerful chemical probe to dissect the essential pathways governing gametocyte maturation and transmissibility.

Lead Optimization for Dual-Active Antimalarials

MMV666810 serves as a high-potency lead compound for medicinal chemistry campaigns aiming to develop dual-acting antimalarials. Its potent activity against asexual blood stages (IC50 of 5.94 nM) [1] combined with its robust, quantifiable activity against late-stage gametocytes [1] provides a strong baseline for structure-activity relationship (SAR) studies seeking to optimize for both curative and transmission-blocking properties.

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